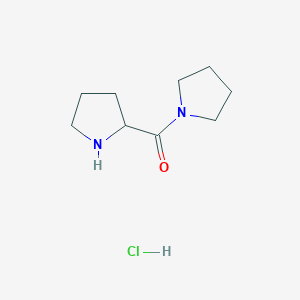

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride is a chemical compound with the molecular formula C9H17ClN2O. It is known for its unique structure, which includes two pyrrolidine rings. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

The synthesis of 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa. This method is commonly used in industrial production due to its efficiency and scalability.

Análisis De Reacciones Químicas

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine rings can be functionalized with different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a drug candidate due to its ability to interact with biological targets. Studies have highlighted its role as an enzyme inhibitor, which may lead to therapeutic applications in treating diseases such as cancer and diabetes .

- Bioactivity : Research indicates that derivatives of pyrrolidine compounds exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. A review of bioactive molecules characterized by the pyrrolidine ring has identified numerous compounds with significant pharmacological effects .

2. Organic Synthesis

- Building Block : 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the functionalization of the pyrrolidine rings, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals.

- Synthetic Methodologies : The compound is employed in innovative synthetic strategies, including microwave-assisted organic synthesis (MAOS), which enhances efficiency and supports green chemistry initiatives .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with a wide range of biological molecules.

Comparación Con Compuestos Similares

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its dual pyrrolidine rings, which provide distinct chemical and biological properties.

Actividad Biológica

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride, also known as a synthetic cathinone, has garnered attention in pharmacological research due to its complex biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring structure, which is significant in its interaction with biological targets. Its molecular formula is C11H16ClN, and it has been noted for its ability to bind to various receptors in the central nervous system (CNS) .

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. Studies indicate that it may act as a potent reuptake inhibitor for dopamine and norepinephrine, similar to other synthetic cathinones . This action leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its psychoactive effects.

1. Neuropharmacological Effects

- Stimulant Properties : The compound exhibits stimulant effects comparable to amphetamines, leading to increased locomotor activity in animal models.

- Mood Enhancement : Users report euphoric effects, which have been linked to its dopaminergic activity .

2. Toxicological Aspects

Research has highlighted potential toxic effects associated with the compound:

- Neurotoxicity : Prolonged exposure may lead to neurotoxic outcomes, including neuronal damage and behavioral alterations.

- Cardiovascular Effects : Increased heart rate and blood pressure have been documented, raising concerns about cardiovascular health in users .

Case Study 1: Acute Toxicity

A case study involving a young adult presented with severe agitation and tachycardia after using this compound. Toxicology screening confirmed the presence of the compound, leading to supportive care and monitoring in a clinical setting. The patient recovered after 48 hours without long-term effects .

Case Study 2: Behavioral Impact

In a controlled study involving rodents, administration of the compound led to significant increases in exploratory behavior and reduced anxiety-like behaviors compared to controls. This suggests potential anxiolytic properties at certain dosages .

Comparative Analysis of Biological Activity

| Compound | Mechanism | Effects | Toxicity |

|---|---|---|---|

| This compound | Dopamine/Norepinephrine reuptake inhibitor | Stimulant, mood enhancement | Neurotoxicity, cardiovascular risks |

| Other Synthetic Cathinones | Similar reuptake inhibition | Varies (e.g., euphoria) | Varies (e.g., seizures) |

Propiedades

IUPAC Name |

pyrrolidin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNGYUXIXLYXKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.